Cas no 151978-98-2 (2-(4-Iodo-phenoxy)-ethylamine)

2-(4-Iodo-phenoxy)-ethylamine is a halogenated aromatic amine compound featuring an iodine-substituted phenoxy group linked to an ethylamine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The iodine atom enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling efficient derivatization. Its amine functionality allows for further functionalization, including amidation or Schiff base formation. The compound’s stability and well-defined reactivity profile make it suitable for controlled synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity to light and moisture.
2-(4-Iodo-phenoxy)-ethylamine structure
2-(4-Iodo-phenoxy)-ethylamine structure
Product Name:2-(4-Iodo-phenoxy)-ethylamine
CAS No:151978-98-2
MF:C13H18INO3
MW:363.19139623642
CID:6491698
Update Time:2025-05-21

2-(4-Iodo-phenoxy)-ethylamine Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[2-(4-iodophenoxy)ethyl]-, 1,1-dimethylethyl ester
    • N-Boc-2-(4-iodo-phenoxy)ethylamine
    • tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate
    • 2-(4-Iodo-phenoxy)-ethylamine
    • Inchi: 1S/C13H18INO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
    • InChI Key: SWSQHDIZBFNMLR-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCCOC1=CC=C(I)C=C1

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Additional information on 2-(4-Iodo-phenoxy)-ethylamine

Introduction to 2-(4-Iodo-phenoxy)-ethylamine (CAS No. 151978-98-2)

2-(4-Iodo-phenoxy)-ethylamine, with the CAS number 151978-98-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an iodo-substituted phenoxy group and an ethylamine moiety. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research tools.

The chemical formula of 2-(4-Iodo-phenoxy)-ethylamine is C9H11INO, and its molecular weight is approximately 263.09 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties, including its melting point, boiling point, and solubility, have been extensively studied and are well-documented in the literature.

In terms of its synthetic applications, 2-(4-Iodo-phenoxy)-ethylamine serves as a key building block in the synthesis of iodinated compounds, which are widely used in radiopharmaceuticals for diagnostic imaging. The iodo-substituent can be readily incorporated into various molecular frameworks, making it a valuable precursor for the development of novel imaging agents. Additionally, the presence of the amino group allows for further functionalization through amine chemistry, enabling the creation of diverse derivatives with tailored biological activities.

Recent research has highlighted the potential of 2-(4-Iodo-phenoxy)-ethylamine in the development of new therapeutic agents. For instance, studies have shown that compounds derived from this intermediate exhibit promising anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. One notable example is the use of 2-(4-Iodo-phenoxy)-ethylamine-based derivatives as inhibitors of tyrosine kinases, which are overexpressed in many types of cancer cells. These inhibitors have demonstrated significant efficacy in preclinical models and are currently being evaluated in early-stage clinical trials.

Beyond its applications in cancer therapy, 2-(4-Iodo-phenoxy)-ethylamine has also been explored for its potential in neurodegenerative diseases. Research has indicated that certain derivatives of this compound can modulate neurotransmitter systems and protect against neuronal damage. For example, compounds derived from 2-(4-Iodo-phenoxy)-ethylamine have been shown to exhibit neuroprotective effects by inhibiting oxidative stress and promoting neurotrophic factor expression. These findings suggest that this compound may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The safety profile of 2-(4-Iodo-phenoxy)-ethylamine has been extensively evaluated in both in vitro and in vivo studies. Toxicological assessments have generally shown that the compound is well-tolerated at therapeutic concentrations, with minimal adverse effects observed. However, as with any chemical compound used in pharmaceutical applications, careful consideration must be given to its handling and storage to ensure safety and efficacy.

In conclusion, 2-(4-Iodo-phenoxy)-ethylamine (CAS No. 151978-98-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and versatile reactivity make it an invaluable intermediate for the synthesis of novel compounds with diverse biological activities. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the development of innovative therapeutic agents.

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